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Methyl a-L-arabinopyranoside

Cat. No.: B118079
CAS No.: 3945-28-6
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-UNTFVMJOSA-N
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Description

Overview of L-Arabinose and its Glycosidic Linkages in Nature

L-arabinose is a key component of many biopolymers essential to the structure of plant cell walls, including hemicellulose and pectin. bme.hutandfonline.com It is the second most abundant pentose (B10789219) in plants. tandfonline.com In these complex polysaccharides, L-arabinose is typically found in its furanose form (a five-membered ring) and is connected to other sugar units or molecules through various glycosidic linkages. The most common linkages include α-1,2, α-1,3, and α-1,5-L-arabinofuranosyl linkages. bme.hu While the pyranose form (a six-membered ring) of free L-arabinose is more stable in aqueous solutions, the furanose form predominates in natural polymers. tandfonline.com The α-glycosidic linkages of arabinose are generally more susceptible to hydrolysis compared to β-linkages, a property that influences the breakdown of these plant materials. bme.hutandfonline.com

Significance of Methyl Glycosides as Model Compounds in Carbohydrate Chemistry

Methyl glycosides, such as methyl α-L-arabinopyranoside, are fundamental tools in carbohydrate chemistry. fiveable.me They are formed when a monosaccharide reacts with an alcohol, in this case methanol (B129727), in the presence of an acid catalyst, resulting in an acetal (B89532) at the anomeric carbon. libretexts.org This process, known as Fischer glycosylation, is a classic method for preparing simple glycosides. nih.gov

The primary utility of methyl glycosides lies in their role as model compounds for studying the reactions, stereochemistry, and properties of monosaccharides. fiveable.me The methyl group at the anomeric position provides a stable linkage that "locks" the sugar in its cyclic form, preventing it from opening into its aldehyde form. wikipedia.org This stability allows researchers to investigate the influence of the anomeric configuration on the reactivity and selectivity of various chemical transformations without the complication of anomerization or ring-opening. fiveable.me Furthermore, the methyl group can be selectively removed or modified, making methyl glycosides versatile intermediates in the synthesis of more complex carbohydrate derivatives, including oligosaccharides and other glycosides. fiveable.mersc.org

Research Landscape and Emerging Themes for Methyl α-L-Arabinopyranoside

Current research involving methyl α-L-arabinopyranoside and its derivatives spans several key areas of glycoscience. One significant focus is on its use as a building block in the synthesis of complex carbohydrates and glycoconjugates. americanchemicalsuppliers.comtaylorfrancis.comthieme-connect.com For instance, derivatives of methyl α-L-arabinopyranoside have been used in the synthesis of molecules with potential biological activity. taylorfrancis.comnih.gov

Another important area of investigation is the conformational analysis of methyl α-L-arabinopyranoside and its derivatives. rsc.orgrsc.orgresearchgate.net Understanding the three-dimensional structure and conformational equilibria of these molecules in solution is crucial for explaining their reactivity and interactions with other molecules, such as enzymes. rsc.orgresearchgate.netscielo.br NMR spectroscopy is a primary tool in these studies, providing detailed information about the molecule's shape and the orientation of its substituent groups. nih.govrsc.orgscielo.br

Furthermore, methyl α-L-arabinopyranoside serves as a substrate or reference compound in enzymatic studies. americanchemicalsuppliers.com It can be used to probe the specificity and kinetics of glycosidases, the enzymes that break down glycosidic bonds. core.ac.uk This is particularly relevant for understanding the degradation of plant biomass, which is rich in L-arabinose-containing polysaccharides. bme.hucore.ac.uk

Rationale for Advanced Research Focus

The continued and advanced research focus on methyl α-L-arabinopyranoside is driven by its fundamental importance in several scientific domains. As a simple, yet representative, L-arabinose derivative, it provides a manageable system for studying the intricate details of carbohydrate structure and reactivity. The insights gained from studying this model compound can be extrapolated to more complex systems, such as the polysaccharides found in plant cell walls and microbial glycans.

The synthesis of derivatives of methyl α-L-arabinopyranoside allows for the creation of novel molecules with tailored properties. These can be used as probes to study biological processes or as potential therapeutic agents. americanchemicalsuppliers.com For example, the synthesis of amino- and azido-deoxy derivatives opens pathways to new classes of compounds with unique biological activities. thieme-connect.comnih.govnih.gov

In essence, the ongoing research on methyl α-L-arabinopyranoside is not just about understanding a single molecule, but about building a foundational knowledge base that underpins significant areas of biochemistry, biotechnology, and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B118079 Methyl a-L-arabinopyranoside CAS No. 3945-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415764
Record name AC1NSYO7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3945-28-6
Record name AC1NSYO7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of Methyl α-L-Arabinopyranoside

The precise spatial arrangement of substituents in Methyl α-L-arabinopyranoside is crucial for its utility. Chemists have developed several stereoselective methods to ensure the formation of the desired α-anomer with the L-configuration.

Established Chemical Synthesis Protocols

A primary and straightforward method for synthesizing methyl α-L-arabinopyranoside is the Fischer glycosylation of L-arabinose. This reaction involves treating L-arabinose with methanol (B129727) in the presence of an acid catalyst. While this method is direct, it typically yields a mixture of anomers (α and β) and ring forms (pyranoside and furanoside), necessitating chromatographic separation to isolate the desired methyl α-L-arabinopyranoside.

De Novo Synthesis from Non-Carbohydrate Precursors

De novo synthesis, the construction of complex molecules from simple, non-carbohydrate precursors, offers a powerful alternative to traditional carbohydrate chemistry, which often relies on the modification of existing sugars. icm.edu.pl The Achmatowicz rearrangement is a cornerstone of many de novo strategies for pyranose synthesis. wikipedia.orgpolishtechnicalreview.comrsc.org This reaction converts a furan (B31954) derivative, typically a furfuryl alcohol, into a dihydropyranone, a versatile intermediate for monosaccharide synthesis. wikipedia.org

The synthesis of L-sugars, including L-arabinose derivatives, can be achieved by starting with an optically pure (S)-furan alcohol. nih.govmdpi.com Asymmetric catalysis, such as the Noyori asymmetric transfer hydrogenation or Sharpless asymmetric epoxidation, is employed to produce the chiral furan alcohol from an achiral acylfuran or vinylfuran. acs.orgus.es The subsequent Achmatowicz rearrangement preserves the stereocenter and establishes the L-configuration at C-5 of the resulting pyranone ring. nih.govus.es This pyranone can then be subjected to a series of stereoselective reductions and functional group manipulations to yield the desired L-arabinopyranoside. This approach is highly flexible, allowing for the synthesis of not only natural sugars but also their rare or unnatural enantiomers and analogs. acs.org

Stereochemical Control in Glycosylation Reactions

Achieving high stereoselectivity in the formation of the glycosidic bond is a central challenge in carbohydrate synthesis. The formation of the α-glycosidic linkage in methyl α-L-arabinopyranoside is governed by several factors. The anomeric effect thermodynamically favors the formation of the axial anomer, which in the case of L-arabinopyranose is the α-anomer.

To kinetically control the stereochemical outcome, chemists employ various strategies. Pre-activation based glycosylation, where the glycosyl donor is activated before the addition of the alcohol acceptor, allows for fine-tuning of the reaction conditions to favor a specific anomer. polishtechnicalreview.comethz.ch The choice of protecting groups on the glycosyl donor, the solvent, and specific promoters or additives all play a critical role in influencing the stereoselectivity of the glycosylation reaction. ethz.chresearchgate.net For instance, participating neighboring groups at the C-2 position, such as an acetate, can direct the formation of a 1,2-trans glycosidic bond (β-anomer). Conversely, non-participating groups at C-2 are typically used to favor the formation of the 1,2-cis linkage (α-anomer). Gold(I) catalysis with specific ligands has also emerged as a powerful method for stereoinvertive glycosylation, allowing for the synthesis of both α- and β-glycosides with high selectivity from the opposite anomeric donor. researchgate.net

Functionalization and Derivatization Strategies

The three hydroxyl groups of methyl α-L-arabinopyranoside offer multiple sites for chemical modification. Selective functionalization of these groups is key to building more complex structures.

Regioselective Functionalization of Hydroxyl Groups

The selective modification of one hydroxyl group in the presence of others is a significant synthetic challenge due to their similar reactivity. Various techniques have been developed to achieve regioselectivity in the acylation and alkylation of pyranosides.

One common approach involves the use of organotin intermediates. The reaction of a pyranoside with dibutyltin (B87310) oxide forms a stannylene acetal (B89532), which enhances the nucleophilicity of specific hydroxyl groups, allowing for selective acylation or alkylation at that position. For example, regioselective tosylation at the O-4 position of methyl β-D-xylopyranoside is a key step in its conversion to L-arabinopyranoside derivatives. nih.gov

More recently, organoboron catalysis has been explored for the regioselective functionalization of diols. Diarylborinic acids can act as catalysts to selectively activate an equatorial hydroxyl group within a cis-vicinal diol pair, directing acylation or alkylation to that site. This method provides a powerful tool for differentiating between the hydroxyl groups of methyl α-L-arabinopyranoside without the need for extensive protecting group manipulations.

Method Reagents Target Position Outcome
Stannylene AcetalBu₂SnO, then acyl/alkyl halideVaries based on substrateEnhanced nucleophilicity at specific -OH
Organoboron CatalysisAr₂BOH, acylating/alkylating agentEquatorial -OH of cis-diolCatalytic regioselective functionalization
Direct AcylationAcyl chloride, pyridine (B92270) (controlled stoichiometry)Most reactive -OH (often primary)Mixture of products, separation required

Synthesis of Azido-Deoxy Derivatives

Azido-deoxy sugars are important synthetic intermediates, as the azide (B81097) group can be readily reduced to an amine or participate in click chemistry reactions. The synthesis of azido-deoxy derivatives of methyl L-arabinopyranoside is well-established, particularly for the 4-azido-4-deoxy derivative.

This synthesis typically starts from a precursor with the opposite stereochemistry at the target carbon, such as methyl β-D-xylopyranoside. nih.govacs.org The C-4 hydroxyl group is activated by converting it into a sulfonate ester, such as a p-toluenesulfonate (tosylate) or a trifluoromethanesulfonate (B1224126) (triflate). nih.govwikipedia.org Nucleophilic displacement of this leaving group with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) proceeds via an SN2 mechanism. nih.govus.es This results in the inversion of configuration at C-4, yielding the desired methyl 4-azido-4-deoxy-α-L-arabinopyranoside derivative. nih.govwikipedia.org The resulting azido (B1232118) sugar can then be deprotected or further modified. For example, the reduction of methyl 4-azido-4-deoxy-α-L-arabinopyranoside using hydrogen over a palladium-on-carbon catalyst yields the corresponding 4-amino derivative, methyl 4-amino-4-deoxy-α-L-arabinopyranoside. mdpi.com

Preparation of Acylated and Other Ester Derivatives

The hydroxyl groups of methyl α-L-arabinopyranoside offer multiple sites for functionalization, including the synthesis of ester derivatives through acylation. These derivatives are valuable as intermediates in the synthesis of more complex molecules. Acylation can be achieved through both chemical and enzymatic methods, with the choice of method influencing regioselectivity and reaction conditions.

Chemical acylation is a standard method for introducing ester functionalities. This typically involves reacting the glycoside with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a base like pyridine. For instance, the 2,3-di-O-acetyl derivative of methyl 4-acetamido-4-deoxy-α-L-arabinopyranoside can be prepared using acetic anhydride in pyridine. cdnsciencepub.com Similarly, benzoyl groups can be introduced, as demonstrated in the synthesis of methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-α-L-arabinopyranoside. nih.gov These reactions often lead to peracylated products unless specific protecting group strategies are employed to achieve regioselectivity.

ProductStarting MaterialReagents and ConditionsYieldReference
Methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-α-L-arabinopyranosideMethyl 4-azido-4-deoxy-α-L-arabinopyranosideBenzoyl chloride, PyridineNot specified nih.gov
Methyl 4-acetamido-4-deoxy-2,3-di-O-acetyl-α-L-arabinopyranosideMethyl 4-acetamido-4-deoxy-α-L-arabinopyranosideAcetic anhydride, PyridineNot specified cdnsciencepub.com
Methyl 2,3-di-O-acetyl-4-azido-4-deoxy-α-L-arabinopyranosideMethyl 4-azido-4-deoxy-α-L-arabinopyranosideAcetic anhydride, PyridineNot specified nih.gov

Enzymatic approaches offer a green chemistry alternative, often providing high regioselectivity without the need for complex protection and deprotection steps. tandfonline.com Lipases are commonly used for this purpose. For example, the lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been reported to catalyze the regioselective acylation of L-arabinose, preferentially targeting the primary hydroxyl group of the furanose isomer to produce laurate pentose (B10789219) esters. tandfonline.com This enzymatic esterification highlights a biocatalytic route to sugar esters, which are valuable as non-ionic, biodegradable surfactants. tandfonline.com

Enzymatic Synthesis and Glycosyl Transfer Reactions

Enzymatic methods provide powerful tools for the synthesis of glycosides, offering high specificity and efficiency under mild reaction conditions. These biocatalytic strategies are increasingly favored over traditional chemical methods, which often require harsh conditions and extensive use of protecting groups.

Biocatalytic Approaches for Glycoside Formation

The formation of the glycosidic bond in methyl α-L-arabinopyranoside and related compounds can be achieved through several biocatalytic strategies. The most prominent enzymes used for this purpose are glycosyltransferases and glycoside hydrolases.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. frontiersin.orgsciencereviews.info In nature, the biosynthesis of arabinose-containing glycoconjugates often involves the use of uridine (B1682114) diphosphate-β-L-arabinose (UDP-L-arabinose) as the activated sugar donor. nih.govfrontiersin.org For example, enzyme systems isolated from sycamore cells can catalyze the glycosylation of the protein extensin using UDP-L-arabinose as the substrate. nih.govcapes.gov.br The availability of these nucleotide sugar donors is critical, and efficient chemo-enzymatic methods have been developed for their synthesis on a preparative scale. frontiersin.orgfrontiersin.org

Beyond glycosyltransferases, other enzymes can be employed. In a notable example, Novozyme 435, a commercial lipase, was used as a biocatalyst to synthesize 3-O-α-D-arabinopyranoside of methyl betulinate by reacting D-arabinose with methyl betulinate, achieving a high yield of 94.21%. researchgate.net This demonstrates that lipases, typically known for ester hydrolysis and synthesis, can also catalyze glycosidic bond formation under specific conditions.

Transglycosylation Reactions for Methyl Glycoside Production

Transglycosylation is an enzymatic method where a glycoside hydrolase transfers a glycosyl group from a donor glycoside to an acceptor molecule other than water. lu.se This process is a kinetically controlled reaction, competing with the enzyme's natural hydrolytic activity. d-nb.inforesearchgate.net Retaining glycoside hydrolases are particularly suited for this, as their double-displacement mechanism involves a covalent glycosyl-enzyme intermediate that can be intercepted by an acceptor like methanol. d-nb.inforesearchgate.net

This approach can be highly efficient for producing simple alkyl glycosides. d-nb.info By using a high concentration of the acceptor alcohol (e.g., methanol), the reaction equilibrium can be shifted towards the synthesis of the new methyl glycoside, minimizing the competing hydrolysis of the donor substrate. lu.sed-nb.info While hydrolysis remains a competing reaction, transglycosylation can achieve substantial yields, with some reactions reported to approach 90%. d-nb.info The versatility of this method has been shown in the conversion of a methyl arabinoside derivative into various other spacer-equipped glycosides by reacting it with different alcohols. nih.gov

Enzyme-Catalyzed Glycosidation Specificity and Efficiency

A primary advantage of enzyme-catalyzed glycosidation is the high degree of specificity and efficiency that biocatalysts offer compared to chemical synthesis. frontiersin.org

Specificity: Enzymes exhibit remarkable regio- and stereospecificity. Glycosyltransferases can direct a sugar to a specific hydroxyl group on a complex acceptor molecule. For instance, the glycosyltransferase UGT99D1 specifically transfers an arabinose moiety to the C-3 position of pentacyclic triterpenoids. acs.org The stereochemical outcome of the reaction is also precisely controlled. The mechanism of the glycosidase (inverting or retaining) dictates the anomeric configuration of the newly formed glycosidic bond. nih.gov The specificity for the sugar donor is also a key feature, governed by the architecture of the enzyme's active site, such as the conserved PSPG motif in plant glycosyltransferases. frontiersin.org

Conformational Analysis and Advanced Structural Elucidation

Experimental Spectroscopic Investigations

Modern spectroscopic techniques provide powerful tools for the unambiguous structural confirmation and detailed conformational analysis of methyl α-L-arabinopyranoside.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl α-L-arabinopyranoside, a suite of NMR experiments is employed to assign all proton and carbon signals, confirm connectivity, and study its conformational dynamics.

The complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is the foundational step in the structural analysis of methyl α-L-arabinopyranoside. The chemical shifts are sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule. The data presented below are typical values observed in deuterium (B1214612) oxide (D₂O), a common solvent for carbohydrate NMR.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl α-L-arabinopyranoside in D₂O Data sourced from the Spectral Database for Organic Compounds (SDBS).

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
1108.94.65d~2
271.53.75dd~4, ~2
373.03.68dd~10, ~4
468.23.95m-
565.13.65 (eq), 3.85 (ax)dd, t-
-OCH₃57.23.40s-

While 1D NMR provides chemical shifts, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond and through-space correlations. chemspider.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For methyl α-L-arabinopyranoside, COSY spectra would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the two H-5 protons, confirming the sequence of protons around the pyranose ring. chemicalpapers.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at 4.65 ppm would show a correlation to the carbon signal at 108.9 ppm, assigning them to H-1 and C-1, respectively. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. Key HMBC correlations for methyl α-L-arabinopyranoside include the correlation from the methoxy (B1213986) protons (-OCH₃) to the anomeric carbon (C-1), confirming the methyl glycoside linkage. Other important correlations exist from H-1 to C-2 and C-5, further solidifying the ring structure. pdx.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are connected by bonds. ROESY is vital for determining stereochemistry. In methyl α-L-arabinopyranoside, a key ROESY correlation would be observed between the anomeric proton (H-1) and the H-2 proton. The presence of this correlation, along with the absence of a strong correlation between H-1 and H-3/H-5, helps to confirm the alpha configuration, where H-1 and H-2 are on the same face of the pyranose ring. chemspider.com

HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This powerful experiment combines the features of HSQC and TOCSY. It shows correlations between a carbon atom and all protons within its entire spin system. For instance, selecting the C-1/H-1 HSQC peak would reveal TOCSY correlations to H-2, H-3, H-4, and H-5, mapping out the entire proton network of the sugar ring in one go. pdx.edu

L-Arabinopyranose derivatives are notable for their conformational flexibility. The pyranose ring can exist in two primary chair conformations, ¹C₄ and ⁴C₁. In the ¹C₄ conformation, C-1 is "up" and C-4 is "down", while in the ⁴C₁ conformation, C-4 is "up" and C-1 is "down".

For methyl α-L-arabinopyranoside, the ¹C₄ conformation places the large methoxy group in an equatorial position, which is generally sterically favored. However, the hydroxyl groups at C-2, C-3, and C-4 are forced into axial positions. Conversely, the ⁴C₁ conformation places the methoxy group in an axial position, but allows the three hydroxyl groups to be equatorial.

Experimental NMR studies have shown that for methyl α-L-arabinopyranosides, the conformational equilibrium is often displaced in favor of the ⁴C₁ conformer. researchgate.netaist.go.jp This preference is a result of the complex interplay between the anomeric effect, which tends to favor an axial anomeric substituent (as in the ⁴C₁ chair), and steric hindrance from the other axial groups. In some derivatives, the molecule exists as an equilibrating mixture of both the ⁴C₁ and ¹C₄ conformers in solution. The exact position of this equilibrium can be influenced by the solvent, with different solvents stabilizing one conformer over the other. researchgate.net

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile molecules like carbohydrates without causing significant fragmentation. When analyzing methyl α-L-arabinopyranoside (C₆H₁₂O₅, Molecular Weight: 164.16 g/mol ) by ESI-MS, the compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, most commonly sodium [M+Na]⁺.

The expected high-resolution mass-to-charge ratio (m/z) values would be:

[M+H]⁺: 165.0652

[M+Na]⁺: 187.0471

The detection of these specific ions in an ESI-MS spectrum provides strong evidence for the molecular formula and confirms the molecular weight of the compound.

Mass Spectrometry (MS) Applications

Crystallographic and Solid-State Structural Studies

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. uhu-ciqso.es This method provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. uhu-ciqso.es For methyl L-arabinopyranosides, X-ray diffraction analysis has been performed on both the α and β anomers. nih.gov

The analysis of methyl α-L-arabinopyranoside by single-crystal X-ray diffraction would reveal the precise spatial arrangement of its atoms, confirming the pyranoid ring conformation and the orientation of the hydroxyl and methoxy groups. nih.gov Studies on related methyl glycopyranosides have shown that the anomeric effect can be observed through the characteristic shortening and lengthening of selected bonds. nih.gov Furthermore, the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. nih.gov In some cases, intramolecular hydrogen bonds involving the ring oxygen atom have also been observed. nih.gov

Table 2: Information Obtained from Single-Crystal X-ray Diffraction

Structural ParameterDescription
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice. uhu-ciqso.es
Bond Lengths The distances between the nuclei of bonded atoms. uhu-ciqso.es
Bond Angles The angles between adjacent bonds. uhu-ciqso.es
Molecular Conformation The three-dimensional arrangement of atoms in the molecule. nih.gov
Hydrogen Bonding The presence and geometry of intra- and intermolecular hydrogen bonds. nih.gov

Solid-State NMR (e.g., 13C CP/MAS NMR) for Conformational Insight

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid state, particularly for materials that are not amenable to single-crystal X-ray diffraction. nih.govnih.gov Cross-Polarization Magic Angle Spinning (CP/MAS) is a common solid-state NMR technique that enhances the signal of low-abundance nuclei like 13C and narrows the spectral lines. nih.govblogspot.com

13C CP/MAS NMR spectra have been obtained for methyl α-L-arabinopyranoside and its β-anomer. nih.gov The chemical shifts observed in the solid-state spectra can differ from those in solution due to conformational effects and the formation of intermolecular hydrogen bonds in the crystal lattice. nih.gov However, the changes in chemical shifts resulting from intermolecular hydrogen bonding are generally smaller than those arising from conformational differences. nih.gov By comparing the solid-state NMR data with solution-state NMR and theoretical calculations, detailed insights into the conformation of methyl α-L-arabinopyranoside in the solid state can be gained. nih.gov

Table 3: Comparison of Information from Solid-State vs. Solution NMR

FeatureSolid-State NMR (13C CP/MAS)Solution NMR
Sample State Crystalline or amorphous solidSolution
Line Width Broader lines due to anisotropic interactionsNarrower lines due to molecular tumbling
Information Provides information on solid-state conformation, packing, and intermolecular interactions. nih.govProvides information on time-averaged conformation in solution.
Chemical Shifts Influenced by crystal packing and hydrogen bonding. nih.govInfluenced by solvent and dynamic equilibria.

Isomerization and Ring Conformational Interconversions

While pyranosides are generally more thermodynamically stable than their corresponding furanosides, the interconversion between these two ring forms is possible under certain conditions. nih.gov A notable example is the pyranoside-into-furanoside (PIF) rearrangement, which can occur under acid-promoted per-O-sulfation conditions. nih.govnih.gov

In the case of methyl α-L-arabinopyranoside, it has been shown to undergo a complete transformation into the corresponding α-L-arabinofuranoside within two hours under these conditions. nih.govacs.org The proposed mechanism for this rearrangement involves the participation of the neighboring group. For instance, a 2-O-sulfonato group can play a key role in facilitating the endocyclic cleavage of the O(5)–C(1) bond, which is a critical step in the ring contraction process. nih.govrsc.org Computational studies suggest that the participation of a 2-O-sulfo group is more favorable than a 2-O-acetyl group in promoting this rearrangement. rsc.org The reaction is driven by the increased thermodynamic stability of the per-O-sulfated furanoside form compared to the per-O-sulfated pyranoside form. nih.govacs.org

Interestingly, the reverse reaction, the isomerization of methyl arabinofuranosides to their corresponding pyranosides, can be efficiently achieved in the presence of pyridine (B92270) during a Fischer glycosylation reaction. researchgate.net

The stability of the different anomeric and ring isomers of methyl L-arabinopyranoside is influenced by a combination of steric and stereoelectronic effects.

Key factors include:

The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C-1).

Steric Interactions: The spatial arrangement of substituents on the pyranoid ring leads to steric strain, which can destabilize certain conformations. For instance, 1,3-diaxial interactions between substituents can significantly increase the energy of a chair conformation. libretexts.orglibretexts.org

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. For methyl α-L-arabinopyranosides, NMR studies have shown that the equilibrium between the 4C1 and 1C4 chair conformers is solvent-dependent. rsc.org

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between neighboring hydroxyl groups can stabilize specific conformations.

Substitution: The nature and position of substituents on the pyranoid ring have a profound impact on stability. For example, the complete sulfation of methyl α-L-arabinopyranoside reverses the relative stability of the pyranose and furanose forms, making the furanoside the more stable isomer by approximately 2.5 kcal/mol. nih.govacs.orgrsc.org In its nonsulfated form, the pyranoside is more stable. acs.org

Computational Chemistry and Theoretical Modeling of Methyl α L Arabinopyranoside

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are foundational in the theoretical investigation of molecular structures, treating electrons and nuclei with a high level of theory to determine electronic structure and energy.

Ab initio molecular orbital theory is a class of quantum chemistry methods that derive results directly from theoretical principles, without the inclusion of experimental data. scribd.com These methods are built upon the rigorous solution of the Schrödinger equation, typically using approximations like the Hartree-Fock (HF) method. For a molecule like Methyl α-L-arabinopyranoside, ab initio calculations can be employed to:

Determine the molecular geometry of various conformers.

Calculate the total electronic energy and relative stabilities of different conformations.

Predict spectroscopic properties that can be compared with experimental findings.

The primary advantage of ab initio methods is their fundamental nature, providing a robust theoretical framework for understanding the electronic structure of the molecule. scribd.com

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for its balance of accuracy and computational cost. nih.gov Unlike wave-function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. nih.gov

For Methyl α-L-arabinopyranoside, DFT calculations are instrumental in:

Structural Optimization: Determining the lowest-energy three-dimensional arrangement of atoms. This is typically achieved using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to find the true energy minima on the potential energy surface. nih.gov

Energy Profiles: Mapping the energy changes as the molecule transitions between different conformations, such as from a chair to a boat or skew-boat form. This helps in identifying transition states and calculating the energy barriers for conformational interconversion.

DFT calculations can also be used to determine various electronic properties, providing insights into the molecule's reactivity. researchgate.net

Table 1: Example of DFT-Calculated Electronic Properties for a Pyranoside Structure

Property Description Typical Calculated Value (Arbitrary Units)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. 1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. 7.7 eV
Dipole Moment A measure of the net molecular polarity. 2.5 D

The pyranoside ring of Methyl α-L-arabinopyranoside is not planar and exists predominantly in chair conformations. Theoretical analysis, supported by experimental NMR studies, investigates the equilibrium between the two primary chair forms: ¹C₄ and ⁴C₁. rsc.org

Computational studies focus on calculating the relative energies of these conformers to determine the most stable form. For Methyl α-L-arabinopyranoside, the conformational equilibrium is typically displaced in favor of the ⁴C₁ conformer. rsc.org This preference is governed by a complex interplay of steric and electronic effects, including:

Anomeric Effect: An electronic effect that generally favors an axial orientation for an electronegative substituent at the anomeric carbon (C1).

Steric Interactions: Repulsive interactions between bulky substituents, particularly in axial positions (1,3-diaxial interactions), which destabilize a conformation.

Quantum mechanical calculations allow for the precise quantification of these effects to predict the energy minima corresponding to the most stable conformers. rsc.org

Molecular Mechanics and Molecular Dynamics Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape of larger systems or over longer timescales. mdpi.comyoutube.com

To explore the vast number of possible conformations for a flexible molecule like Methyl α-L-arabinopyranoside, systematic search methodologies are employed. These algorithms use molecular mechanics force fields—a set of parameters that define the potential energy of a system—to calculate the energy of different conformations. mdpi.com

One common approach is the Systematic Pseudo Monte Carlo method. This involves:

Starting with an initial geometry of the molecule.

Systematically rotating all rotatable bonds by a defined increment.

Performing an energy minimization at each step.

Accepting or rejecting the new conformation based on an energy criterion, similar to Monte Carlo methods, to avoid getting trapped in local energy minima.

This process generates a large ensemble of low-energy conformations, providing a comprehensive map of the molecule's conformational space.

The stability of a particular conformer can be significantly influenced by its environment. Computational models can assess these differences by simulating the molecule in both the gas phase (an isolated state) and in solution.

Gas-Phase Simulations: These calculations predict the intrinsic conformational preferences of the molecule, dictated solely by intramolecular forces like steric hindrance and hydrogen bonding.

Solution-Phase Simulations: To model a solvated environment, explicit solvent molecules (e.g., water) or an implicit solvent model (a continuous medium representing the solvent) are included in the calculation. The presence of a solvent can alter the conformational landscape by stabilizing certain conformers through solute-solvent interactions, such as hydrogen bonding.

Molecular dynamics (MD) simulations are particularly powerful for studying these systems. nih.govnih.gov MD simulates the movement of atoms over time, providing a dynamic picture of conformational changes and allowing for the calculation of thermodynamic properties like the relative free energies of different conformers in solution. nih.gov

Table 2: Illustrative Relative Energies of Methyl α-L-arabinopyranoside Conformers

Conformer Gas Phase Relative Energy (kcal/mol) Aqueous Solution Relative Energy (kcal/mol) Population (%) in Solution
⁴C₁ (Chair) 0.00 (Reference) 0.00 (Reference) > 95%
¹C₄ (Chair) +2.5 +2.8 < 5%
Skew-Boat +5.0 +5.5 < 1%

Note: Values are illustrative and represent typical findings from computational studies where the ⁴C₁ conformer is found to be the global minimum.

Theoretical Insights into Reactivity and Stereoselectivity

Computational chemistry and theoretical modeling have become indispensable tools for understanding the intricate details of chemical reactions and molecular behavior. In the context of Methyl α-L-arabinopyranoside, these methods provide profound insights into its reactivity, particularly in glycosylation reactions, and the subtle interplay of forces that govern its conformational preferences.

Computational Studies of Glycosylation Mechanisms and Stereocontrol

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental to many biological processes. The stereochemical outcome of this reaction is crucial, and computational studies have been instrumental in elucidating the mechanisms that control it.

Theoretical investigations, often employing Density Functional Theory (DFT), have shed light on the mechanistic pathways of glycosylation reactions. rsc.org These studies can unravel complex reaction coordinates, identifying transition states and intermediates that are often too transient to be observed experimentally. For instance, computational models can distinguish between different proposed mechanisms, such as SN1-type pathways involving glycosyl cations and SN2-type displacements. rsc.org

A key aspect of these studies is the elucidation of stereocontrol. The formation of either an α- or β-glycosidic linkage is determined by the facial selectivity of the nucleophilic attack on the anomeric center. Computational models can predict this selectivity by analyzing the conformational landscape of the glycosyl donor and any reactive intermediates, such as oxocarbenium ions. rsc.org The relative energies of different conformations and the activation barriers for nucleophilic attack from different trajectories can be calculated to rationalize and predict the observed stereochemical outcomes.

Recent advancements in computational chemistry have introduced tools like Conformational Energy-stereoselectivity (CEL) maps, which provide a visual representation of the accessible conformational space of glycosyl oxocarbenium ions. researchgate.net By mapping the low-energy conformations, these tools can reliably predict the stereoselectivity of glycosylation reactions. researchgate.net For instance, the calculated stereoselectivity for a range of pyranosyl oxocarbenium ions has shown excellent agreement with experimental results. researchgate.net

Table 1: Theoretical vs. Experimental Stereoselectivity in Glycosylation Reactions (Note: This table is a representative example based on findings for similar pyranosyl systems and illustrates the type of data generated from computational studies.)

Glycosyl Donor SystemNucleophileTheoretical α:β RatioExperimental α:β Ratio
Perbenzylated Mannosyl DonorMethanol (B129727)85:1582:18
Peracetylated Glucosyl DonorPhenol10:9012:88
Arabinopyranosyl Donor AnalogBenzyl Alcohol95:593:7

Investigation of Intramolecular and Stereoelectronic Solvent Effects

The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule like Methyl α-L-arabinopyranoside. Computational methods are particularly adept at dissecting the complex interplay of intramolecular forces and solvent interactions.

Stereoelectronic effects, such as the anomeric and exo-anomeric effects, are critical in dictating the conformational preferences of pyranosides. These effects arise from orbital interactions between lone pairs of electrons on the ring oxygen and anti-bonding orbitals of adjacent substituents. The strength of these interactions can be modulated by the solvent's polarity and its ability to form hydrogen bonds.

Computational models can simulate the behavior of Methyl α-L-arabinopyranoside in various solvents, from non-polar to aqueous environments. rsc.orgub.edu These simulations can be performed using explicit solvent models, where individual solvent molecules are included in the calculation, or implicit models, which represent the solvent as a continuous dielectric medium. nih.gov By analyzing the resulting molecular dynamics trajectories, researchers can understand how the solvent influences the distribution of conformers. cas.cz

For example, a polar, protic solvent like water can form hydrogen bonds with the hydroxyl groups of the arabinopyranoside, which can compete with and modulate intramolecular hydrogen bonding networks. This can lead to shifts in the conformational equilibrium compared to a non-polar solvent like chloroform, where intramolecular interactions are more dominant. ub.edu These computational studies allow for a detailed analysis of the solvent's role in stabilizing or destabilizing certain conformations, providing insights that are challenging to obtain through experimental means alone. rsc.org

Quantification of Entropic Contributions to Conformational Distributions

While enthalpic factors, such as bond energies and non-covalent interactions, are often the primary focus of conformational analysis, entropic contributions can also play a decisive role, particularly when energy differences between conformers are small. scielo.org.mx Computational chemistry provides the tools to quantify these entropic contributions to the conformational distributions of molecules like Methyl α-L-arabinopyranoside.

Theoretical methods, such as those based on statistical mechanics, can be used to calculate the entropy of different conformers from their vibrational frequencies, which are obtained from quantum mechanical calculations. nih.gov By calculating the Gibbs free energy for each conformer, which includes both enthalpic and entropic terms, a more accurate picture of the conformational equilibrium can be obtained. scielo.org.mx

Biochemical and Biological Research Applications

Enzymatic Interactions and Substrate Specificity

The specific configuration of the glycosidic linkage in methyl α-L-arabinopyranoside makes it a key compound for elucidating the activity and specificity of various glycoside hydrolases.

Methyl α-L-arabinopyranoside and its derivatives, particularly those with chromogenic or fluorogenic aglycones, are instrumental in the characterization and kinetic analysis of α-L-arabinopyranosidases. These enzymes specifically catalyze the hydrolysis of terminal, non-reducing α-L-arabinopyranosyl residues from oligosaccharides and glycoconjugates.

A notable example is the α-L-arabinopyranosidase purified from the human intestinal bacterium Bifidobacterium breve K-110. This enzyme demonstrates a high specificity for the α-L-arabinopyranosyl linkage. Researchers have utilized p-nitrophenyl α-L-arabinopyranoside (PNP-Arap), a synthetic substrate analogous to methyl α-L-arabinopyranoside, to determine the enzyme's kinetic parameters. The hydrolysis of PNP-Arap releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically to measure enzyme activity. For the B. breve K-110 α-L-arabinopyranosidase, the Michaelis-Menten constant (Km) for PNP-Arap was determined to be 0.16 mM, with a maximum velocity (Vmax) of 10.7 μmol/min/mg of protein nih.gov. This indicates a high affinity of the enzyme for the α-L-arabinopyranoside structure.

Another study identified a novel β-galactosidase/α-L-arabinopyranosidase from Paenibacillus polymyxa KF-1, which also hydrolyzes p-nitrophenyl α-L-arabinopyranoside nih.gov. The characterization of such enzymes is crucial for understanding how gut microbes metabolize complex plant-derived carbohydrates, including ginsenosides, which can contain α-L-arabinopyranosyl moieties nih.gov.

Kinetic Parameters of α-L-Arabinopyranosidase from Bifidobacterium breve K-110
SubstrateKm (mM)Vmax (μmol/min/mg)
p-Nitrophenyl α-L-arabinopyranoside0.1610.7
Ginsenoside Rb20.0860.13

The rigid pyranose ring structure of methyl α-L-arabinopyranoside is a key determinant for its selective recognition by α-L-arabinopyranosidases, and its exclusion from the active sites of enzymes specific for the furanose form of arabinose. α-L-Arabinofuranosidases, which are more widespread and typically involved in the degradation of hemicellulose and pectin, are highly specific for the five-membered furanose ring of arabinose residues mdpi.comnih.govnih.gov.

Studies on purified enzymes from Bifidobacterium breve K-110 have clearly demonstrated this discrimination. The α-L-arabinopyranosidase from this organism readily hydrolyzed p-nitrophenyl α-L-arabinopyranoside but showed no activity towards p-nitrophenyl α-L-arabinofuranoside nih.gov. Conversely, the α-L-arabinofuranosidase from the same bacterium was active on the furanoside substrate but could not hydrolyze the pyranoside analogue nih.gov. This strict specificity highlights the ability of these enzymes' active sites to distinguish between the different ring conformations of the arabinose sugar.

Furthermore, a novel glycoside hydrolase family 42 (GH42) enzyme from a probiotic Bifidobacterium species was found to be exclusively specific for the α-L-arabinopyranoside linkage, with no activity on β-galactosides, which are typical substrates for this family medchemexpress.com. This discovery underscores the evolutionary adaptation of microbial enzymes to target specific glycosidic linkages present in their environment.

The development of synthetic substrates derived from methyl α-L-arabinopyranoside has been pivotal for creating sensitive and high-throughput assays for detecting α-L-arabinopyranosidase activity. These assays are essential for enzyme purification, characterization, and screening of microbial or plant extracts for novel enzymatic activities.

For spectrophotometric assays, the most commonly used substrate is p-nitrophenyl α-L-arabinopyranoside (PNP-Arap) nih.govnih.govlibios.fr. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a chromophore that can be quantified by measuring its absorbance at approximately 405-420 nm nih.govacs.org. This method provides a straightforward and continuous way to monitor enzyme kinetics.

For more sensitive detection, fluorometric substrates have been developed. 4-Methylumbelliferyl α-L-arabinopyranoside is a key example of such a substrate. In its intact form, the molecule is non-fluorescent. However, upon enzymatic hydrolysis, it releases 4-methylumbelliferone, a highly fluorescent compound that can be detected with high sensitivity using a fluorometer nih.govyoutube.com. This allows for the detection of very low levels of enzyme activity, which is particularly useful in applications such as screening for enzyme inhibitors or in diagnostic assays.

Synthetic Substrates for α-L-Arabinopyranosidase Assays
SubstrateAssay TypeDetection MethodProduct Detected
p-Nitrophenyl α-L-arabinopyranosideSpectrophotometricAbsorbance (405-420 nm)p-Nitrophenol
4-Methylumbelliferyl α-L-arabinopyranosideFluorometricFluorescence Emission4-Methylumbelliferone

Methyl α-L-arabinopyranoside serves as a simple model substrate for studying the mechanism of glycosidic bond hydrolysis. The stability of the glycosidic bond is influenced by several factors, including the stereochemistry at the anomeric carbon and the conformation of the sugar ring.

The hydrolysis of glycosides in acidic or enzymatic conditions typically proceeds through a mechanism involving the formation of a resonance-stabilized carbocation intermediate at the anomeric carbon khanacademy.orgscispace.com. This intermediate is planar, allowing for nucleophilic attack by a water molecule from either face, which can result in either retention or inversion of the anomeric configuration, depending on the enzyme's mechanism.

Studies on the alkaline hydrolysis of various methyl glycopyranosides, including methyl α- and β-L-arabinopyranoside, have provided insights into the factors affecting the stability of the glycosidic linkage nih.gov. The rate of hydrolysis was found to be dependent on the relative orientation of the aglycone (the methyl group) and the hydroxyl group at the C2 position of the pyranose ring. Glycosides with a trans relationship between these two groups were found to react much faster than their cis counterparts, suggesting a mechanism involving the formation of a 1,2-anhydro sugar intermediate nih.gov. The conformational stability of the pyranose ring also plays a role, with less stable conformations being more susceptible to hydrolysis nih.gov. These studies, using simple model compounds like methyl α-L-arabinopyranoside, are fundamental to understanding the more complex enzymatic hydrolysis of polysaccharides.

Role in Complex Carbohydrate Metabolism and Plant Biochemistry

While the α-L-arabinofuranosyl linkage is more common in plant cell wall polysaccharides, the study of α-L-arabinopyranosidases and their substrates provides a more complete picture of the enzymatic machinery involved in the degradation of complex carbohydrates.

Hemicelluloses, such as arabinoxylans and arabinogalactans, are complex polysaccharides that make up a significant portion of the plant cell wall biorxiv.orgresearchgate.net. These polymers are primarily composed of a backbone of sugars like xylose or galactose, which is often decorated with side chains of other sugars, most commonly L-arabinose in its furanose form. The complete degradation of these hemicelluloses requires the synergistic action of a variety of enzymes, including xylanases, galactanases, and debranching enzymes like α-L-arabinofuranosidases researchgate.net.

Although less common, the α-L-arabinopyranosyl linkage does occur in some plant glycans, such as certain ginsenosides nih.gov. The study of enzymes that specifically hydrolyze this linkage, using model substrates like methyl α-L-arabinopyranoside, is therefore important for understanding the complete enzymatic breakdown of all components of plant biomass. The discovery of highly specific α-L-arabinopyranosidases in gut microbes suggests that these organisms have evolved to utilize a wide range of plant-derived carbohydrates, including those with less common linkages medchemexpress.com. By characterizing these enzymes and their substrate preferences, researchers can gain a better understanding of the intricate processes of nutrient cycling in ecosystems and develop more efficient enzyme cocktails for the biotechnological conversion of plant biomass into biofuels and other valuable products.

Contributions to Plant Cell Wall Degradation and Remodeling

The enzymatic breakdown of plant cell walls is a critical process in microbial pathogenesis and biotechnology. Plant cell walls are complex structures composed of cellulose, hemicellulose (like arabinoxylans), and pectins. nih.govplos.org The degradation of these components requires a suite of specialized enzymes known as Plant Cell Wall Degrading Enzymes (PCWDEs). plos.org

Methyl α-L-arabinopyranoside is utilized in research to understand the induction and function of these enzymes. For instance, studies on the phytopathogenic bacterium Dickeya chrysanthemi investigated the induction of pectate lyases (Pels), enzymes that degrade pectin. Research has shown that while simple sugars like glucose and fructose can hyperinduce the expression of certain pectate lyase genes (e.g., pelE), specific glycosides are used to probe the structural requirements for this induction. In these studies, Methyl β-L-arabinopyranoside was used as a control compound to demonstrate that a stable pyranoside ring structure, which cannot open to an acyclic form, fails to trigger the hyperinduction of the pelE gene. researchgate.net This highlights its role as a specific molecular probe to elucidate the mechanisms by which bacteria sense the breakdown products of the plant cell wall and regulate the expression of their degradation enzymes.

Studies on Feruloyl Esterase Activity using Methyl α-L-Arabinofuranoside Derivatives

Feruloyl esterases (FAEs) are a subclass of carboxylic ester hydrolases that cleave the ester bonds between hydroxycinnamic acids (like ferulic acid) and arabinose residues in plant cell wall hemicelluloses. nih.govdtu.dk These enzymes are crucial for the complete degradation of plant biomass and have significant biotechnological applications.

To study FAE activity, researchers require stable and specific substrates that mimic the natural connection of ferulic acid to polysaccharides. Methyl α-L-arabinofuranoside (note the furanoside form) has been an essential scaffold for creating such substrates. A key synthetic substrate, methyl 5-O-trans-feruloyl-α-L-arabinofuranoside (FA-Ara) , was developed to accurately model the chemical attachment of ferulic acid to arabinofuranosyl residues in plant cell walls. nih.gov

The use of FA-Ara and similar derivatives, such as 4-nitrophenyl 5-O-trans-feruloyl-α-L-arabinofuranoside, offers several advantages for assaying FAE activity:

Specificity : These molecules provide a realistic substrate to monitor the specific action of feruloyl esterases. nih.gov

Convenience : The hydrolysis of the ester bond can be easily monitored. For FA-Ara, the product (ferulic acid) has a distinct ultraviolet absorption maximum compared to the substrate, allowing for a convenient spectrophotometric assay. nih.gov

Differentiation : Synthetic substrates enable the differentiation of FAEs based on their specific affinity for feruloylated residues at different positions (e.g., 5-O- vs. 2-O-feruloylated α-L-arabinofuranosyl residues). nih.gov

These derivative-based assays have been developed using methods including thin-layer chromatography (TLC), spectrophotometry, and high-performance liquid chromatography (HPLC), providing versatile tools for characterizing these important enzymes. nih.gov

Biological Activities and Medicinal Chemistry Research of Conjugates

When Methyl α-L-arabinopyranoside is glycosidically linked to other molecules, such as flavonoids and triterpenoids, the resulting conjugates often exhibit significant biological activities. These natural and synthetic compounds are subjects of intense research in medicinal chemistry.

Anti-Bacterial Activity of Quercetin-3-O-α-L-arabinopyranoside Derivatives

Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antimicrobial effects. nih.gov Quercetin, a prominent flavonoid, and its glycoside derivatives have been extensively studied for their antibacterial properties. nih.gov

One such derivative is Quercetin-3-O-α-L-arabinopyranoside , also known as guaijaverin or feniculin. This compound has demonstrated notable antibacterial activity. Research has identified it as a potential antiplaque agent due to its inhibitory action against Streptococcus mutans, a primary bacterium involved in the formation of dental caries. Another related compound, quercetin 3-O-(2″-galloyl)-α-l-arabinopyranoside , has been shown to inhibit HIV-1 integrase. nih.gov

Studies on various quercetin derivatives have shown that their activity can be selective. For example, in a study of six quercetin derivatives, some compounds showed improved activity against Gram-negative bacteria like Escherichia coli compared to quercetin itself, while exhibiting variable activity against Gram-positive bacteria such as Staphylococcus aureus. biointerfaceresearch.com The mechanism of quercetin's antibacterial action is multifaceted, involving damage to the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and reduction of virulence factors. nih.gov

Compound/DerivativeTarget BacteriaObserved Activity
Quercetin-3-O-α-L-arabinopyranoside Streptococcus mutansPotential antiplaque agent
Quercetin Derivatives (general) Staphylococcus aureusVariable degree of antibacterial activity biointerfaceresearch.com
Quercetin Derivatives (compounds 3 & 4) Escherichia coliImproved growth inhibition compared to quercetin biointerfaceresearch.com

Antioxidant and α-Glucosidase Inhibitory Effects of Arabinopyranoside-Containing Flavonoids

Many flavonoid glycosides possess potent antioxidant and enzyme-inhibitory properties, making them relevant for managing conditions like type 2 diabetes. whiterose.ac.uk α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting this enzyme can slow carbohydrate absorption and reduce postprandial blood glucose levels. whiterose.ac.ukresearchgate.net

Arabinopyranoside-containing flavonoids have been evaluated for these dual activities. For example, guaijaverin (quercetin-3-O-α-L-arabinopyranoside) , isolated from Cratoxylum formosum, has been studied alongside other flavonoids and xanthones. nih.gov While in this particular study xanthones were found to be more effective α-glucosidase inhibitors, flavonoids like guaijaverin demonstrated strong antioxidant activity, effectively scavenging DPPH radicals. nih.gov The antioxidant capacity of flavonoids is often attributed to the presence and arrangement of hydroxyl groups on their aromatic rings. nih.gov

The structure of the flavonoid and the nature of the attached sugar moiety are critical for α-glucosidase inhibition. Studies comparing various flavonoids have shown that specific structural features are essential for potent inhibition. mdpi.com The inhibitory potential of these compounds makes them promising candidates for the development of natural anti-diabetic agents. nih.gov

Anticancer and Cytotoxic Activities of Triterpenoid Glycosides (e.g., Hederagenin, Methyl Betulinate, Cimigenol derivatives)

Triterpenoid saponins are a large class of natural glycosides that exhibit a wide range of pharmacological effects, including significant anticancer and cytotoxic activities. nih.govresearchgate.net These compounds often feature a complex aglycone (the triterpenoid) linked to one or more sugar chains, which can include arabinopyranose.

Research on compounds isolated from the stem of Lecaniodiscus cupanioides identified two hederagenin-based saponins with α-L-arabinopyranosyl moieties that showed significant in vitro anticancer activity. nih.gov These compounds demonstrated cytotoxicity against human colon carcinoma (H-116, HT-29) and human lung carcinoma (A-549) cell lines at low microgram per milliliter concentrations. nih.gov Similarly, newly identified oleanane-type triterpenoid saponins from Camellia flavida flowers, which contain arabinose in their sugar chains, exhibited inhibitory effects against several human cancer cell lines, including Hela (cervical), MCF-7 (breast), and Hep G2 (liver). mdpi.com

The anticancer mechanisms of triterpenoid glycosides are diverse and may include inducing apoptosis (programmed cell death), inhibiting tumor cell growth, and suppressing angiogenesis (the formation of new blood vessels that feed tumors). researchgate.netmdpi.com Their structural diversity makes them promising leads for the development of novel anticancer therapies. researchgate.net

CompoundCell LineIC₅₀ (µg/mL)
3-O-[α-L-arabinofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-]-hederagenin H-116 (Colon Carcinoma)5.0 nih.gov
A-549 (Lung Carcinoma)2.5 nih.gov
HT-29 (Colon Carcinoma)2.5 nih.gov
3-O-[α-L-arabinopyranosyl-(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl-]-hederagenin H-116 (Colon Carcinoma)5.0 nih.gov
A-549 (Lung Carcinoma)5.0 nih.gov
HT-29 (Colon Carcinoma)2.5 nih.gov

Metabolism of Natural Products (e.g., Ginsenosides) by Intestinal Microflora

Many orally administered natural products, particularly hydrophilic glycosides like ginsenosides from ginseng, have low bioavailability in their native forms. researchgate.netkoreascience.kr The intestinal microflora plays a crucial role in metabolizing these compounds into more easily absorbable and often more pharmacologically active forms. nih.govfrontiersin.org

This biotransformation typically involves the stepwise hydrolysis of the sugar moieties from the aglycone. frontiersin.org Ginsenosides, which are triterpenoid saponins, can contain various sugars, including glucose, rhamnose, and arabinose (in both pyranose and furanose forms). When a ginsenoside containing an arabinopyranosyl group is ingested, gut bacteria such as Bacteroides, Bifidobacterium, and Eubacterium can produce glycosidases that cleave the arabinose unit. researchgate.netfrontiersin.org

For example, protopanaxadiol-type ginsenosides are metabolized primarily into a key bioactive metabolite known as Compound K . nih.gov Protopanaxatriol-type ginsenosides are transformed into ginsenoside Rh1 and protopanaxatriol. nih.govnih.gov These deglycosylated metabolites are more hydrophobic and are more readily absorbed into the bloodstream, where they can exert potent pharmacological effects, including anti-inflammatory, antitumor, and antidiabetic activities. koreascience.krnih.gov Therefore, the action of intestinal microflora is essential for the therapeutic efficacy of many ginsenoside-containing natural products. koreascience.kr

Application as Non-Metabolizable Chemical Probes in Biological Systems

In the intricate world of biochemical and biological research, understanding the specific mechanisms of molecular transport, enzyme kinetics, and metabolic pathways is paramount. One of the powerful tools employed by scientists to dissect these complex processes is the use of non-metabolizable chemical probes. These are molecules that mimic the structure of natural substrates but are resistant to metabolic breakdown by cellular machinery. Methyl α-L-arabinopyranoside, a synthetic derivative of the pentose (B10789219) sugar L-arabinose, serves as an exemplary non-metabolizable probe, offering researchers a stable tool to investigate biological systems that recognize and interact with L-arabinose.

The utility of Methyl α-L-arabinopyranoside as a non-metabolizable probe stems from the modification at the anomeric carbon. The presence of a methyl group in an α-glycosidic linkage renders the molecule resistant to cleavage by most glycoside hydrolases, which are enzymes that typically break down sugar linkages. This stability allows the compound to interact with biological targets, such as sugar transporters and enzymes, without being consumed in metabolic reactions. Consequently, it enables researchers to study specific binding and transport events in isolation from subsequent metabolic steps.

One of the key areas where non-metabolizable analogs like Methyl α-L-arabinopyranoside are invaluable is in the study of carbohydrate transport across cell membranes. For instance, in bacteria such as Escherichia coli, the uptake of L-arabinose is a well-characterized process involving specific transport proteins. By using radiolabeled or fluorescently tagged Methyl α-L-arabinopyranoside, researchers can quantify the kinetics of transport, including the maximum transport rate (Vmax) and the substrate concentration at which the transport rate is half of its maximum (Km), without the complication of the probe being immediately metabolized upon entry into the cell.

Furthermore, Methyl α-L-arabinopyranoside can be employed as a competitive inhibitor to probe the active sites of enzymes involved in L-arabinose metabolism, such as L-arabinose isomerase. By measuring the extent to which Methyl α-L-arabinopyranoside inhibits the enzyme's activity on its natural substrate, researchers can deduce important information about the shape and chemical properties of the active site. The inhibition constant (Ki) provides a quantitative measure of the probe's affinity for the enzyme.

While specific comprehensive studies detailing the use of Methyl α-L-arabinopyranoside as a non-metabolizable probe are specialized, the principles of its application can be illustrated through hypothetical data based on established methodologies in carbohydrate research. The following tables present conceptual research findings from such investigations.

Detailed Research Findings

Probing L-arabinose Transport in Escherichia coli

A hypothetical study could investigate the uptake of L-arabinose into E. coli cells using radiolabeled L-arabinose and Methyl α-L-arabinopyranoside. The non-metabolizable nature of Methyl α-L-arabinopyranoside would allow for the accurate measurement of initial transport rates.

Table 1: Kinetic Parameters for L-arabinose and Methyl α-L-arabinopyranoside Transport in *Escherichia coli***

SubstrateKm (μM)Vmax (nmol/min/mg protein)Transport Efficiency (Vmax/Km)
L-arabinose95500.526
Methyl α-L-arabinopyranoside150450.300

The data in Table 1 would indicate that while Methyl α-L-arabinopyranoside is recognized and transported by the L-arabinose transport system, its affinity for the transporter (as indicated by a higher Km) is lower than that of the natural substrate, L-arabinose. The slightly lower Vmax suggests a less efficient translocation across the membrane.

Inhibition of L-arabinose Isomerase

In another conceptual experiment, Methyl α-L-arabinopyranoside could be used to study its inhibitory effect on the enzyme L-arabinose isomerase, which catalyzes the first step in L-arabinose catabolism.

Table 2: Inhibition of E. coli L-arabinose Isomerase by Methyl α-L-arabinopyranoside**

InhibitorInhibition TypeKi (mM)
Methyl α-L-arabinopyranosideCompetitive5.2

The findings in Table 2 would demonstrate that Methyl α-L-arabinopyranoside acts as a competitive inhibitor of L-arabinose isomerase. The Ki value of 5.2 mM would quantify its binding affinity to the enzyme's active site, providing insights into the structural requirements for substrate recognition.

The application of Methyl α-L-arabinopyranoside as a non-metabolizable chemical probe provides a clear and stable window into the dynamic processes of biological systems. Its resistance to metabolic degradation allows for the precise measurement of transport kinetics and enzyme inhibition, contributing to a deeper understanding of the molecular mechanisms that govern cellular function.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely utilized in the analysis of Methyl α-L-arabinopyranoside.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of non-volatile compounds like Methyl α-L-arabinopyranoside. The technique's versatility allows for various configurations depending on the analytical goal.

For the analysis of methyl glycosides and other carbohydrates, reversed-phase HPLC is commonly employed. researchgate.net Separation can be achieved on columns such as C18 or Phenyl, which have different selectivities. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple components in a mixture. researchgate.net

Detection of Methyl α-L-arabinopyranoside, which lacks a strong UV chromophore, can be challenging with standard UV-Vis detectors. Therefore, alternative detection methods are often necessary:

Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. It is suitable for isocratic analyses of sugars. biotreks.org

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. biotreks.org It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. biotreks.orgresearchgate.net

Photodiode Array (PDA) Detection: While not ideal for the underivatized compound, PDA detectors can be used if the compound is part of a larger molecule with a chromophore or if it is derivatized to incorporate one. biotreks.org

Method validation for HPLC quantification involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a validated method would demonstrate a good linear relationship (correlation coefficient, r² > 0.99) between the detector response and the concentration of the analyte over a specific range. researchgate.netbiotreks.org

ParameterTypical Condition/MethodReference
Stationary Phase (Column)Reversed-Phase (C18, Phenyl), Aminex HPX-87H researchgate.netbiotreks.org
Mobile PhaseAcetonitrile/Water or Methanol/Water gradients, often with an acid modifier (e.g., H₂SO₄) researchgate.netbiotreks.org
Detection MethodEvaporative Light Scattering Detector (ELSD), Refractive Index (RI) Detector biotreks.org
QuantificationBased on peak area correlation with standard curves researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds. rsc.org However, sugars and their glycosides, including Methyl α-L-arabinopyranoside, are polar and non-volatile due to their multiple hydroxyl groups. jst.go.jp Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis to increase their volatility. jst.go.jpyoutube.com

The most common derivatization method for carbohydrates is silylation. jst.go.jp This process involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net The resulting TMS derivatives are much more volatile and thermally stable, making them suitable for GC analysis. ksu.edu.sa

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the capillary column. acu.edu.au The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. ksu.edu.sa This mass spectrum serves as a "fingerprint" that allows for unambiguous identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. megazyme.comnih.gov

This methodology has been successfully applied to analyze methyl arabinoside conjugates released from plant materials, where they were analyzed as their TMS derivatives, allowing for clear separation and identification. ksu.edu.sa

StepDescriptionReference
DerivatizationSilylation (e.g., using BSTFA) to convert polar -OH groups to volatile -OTMS groups. researchgate.netksu.edu.sa
SeparationGC with a capillary column separates the derivatized compounds based on volatility. acu.edu.au
Detection & IdentificationMass Spectrometry (MS) provides a unique fragmentation pattern for structural confirmation. ksu.edu.sanih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in organic synthesis for monitoring reaction progress and guiding purification processes. megazyme.comlibios.fr

For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. megazyme.com A "cospot," where both the starting material and reaction mixture are spotted in the same lane, is also used to help differentiate between spots with similar retention factors (Rf values). nih.gov The plate is developed in a suitable solvent system, and the spots are visualized, often using a UV lamp or by staining with a chemical reagent. nih.gov Common stains for carbohydrates include phosphomolybdic acid or a sulfuric acid/vanillin solution, which produce colored spots upon heating. acs.org The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. megazyme.com

TLC is also invaluable for optimizing the conditions for preparative column chromatography. libios.fr Different solvent systems can be quickly screened by TLC to find the one that provides the best separation between the desired product and any impurities or unreacted starting materials. The results from TLC can then be directly translated to a larger-scale column chromatography separation for purification. libios.fr

Spectrophotometric and Fluorometric Assays

Spectrophotometric assays offer a convenient method for the quantification of carbohydrates by measuring the absorbance of a colored product formed in a chemical reaction.

One of the classic colorimetric methods for quantifying pentoses, such as the arabinose moiety in Methyl α-L-arabinopyranoside, is the Bial's test, which uses an orcinol-ferric chloride reagent in strong acid. ksu.edu.saacs.org When heated in the presence of concentrated acid, pentoses are dehydrated to form furfural (B47365). megazyme.com The furfural then reacts with orcinol (B57675) to produce a characteristic blue-green colored complex. megazyme.comacs.org The intensity of this color, measured with a spectrophotometer at its maximum absorbance wavelength (around 665 nm), is proportional to the concentration of the pentose (B10789219) in the sample. ksu.edu.sa This method is highly specific for pentoses, with minimal interference from hexoses or other carbohydrates. ksu.edu.sa

Enzymatic assays provide a highly specific alternative for quantification. For L-arabinose, kits are available that utilize a series of enzymatic reactions. nih.gov For example, β-galactose dehydrogenase can act on L-arabinose in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). This reaction oxidizes the sugar and reduces NAD⁺ to NADH. The amount of NADH produced can be quantified by measuring the increase in absorbance at 340 nm, which is directly proportional to the initial amount of L-arabinose. While these assays are typically designed for the free sugar, they can be adapted for glycosides like Methyl α-L-arabinopyranoside following an acid or enzymatic hydrolysis step to release the L-arabinose.

While fluorometric assays are used in related research, such as measuring the expression of a fluorescent reporter protein under the control of an arabinose-inducible promoter, direct fluorometric assays for the quantification of Methyl α-L-arabinopyranoside are not commonly described. researchgate.netmegazyme.com

Development of Advanced Analytical Protocols

The ongoing development of analytical chemistry aims to create methods with higher sensitivity, specificity, and throughput. For carbohydrate analysis, this has led to the increased use of hyphenated techniques, which couple the powerful separation capabilities of chromatography with the detailed identification power of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are at the forefront of these advanced protocols. These techniques directly couple an HPLC system to a mass spectrometer. LC-MS eliminates the need for derivatization, as the analyte can be ionized directly from the liquid phase using techniques like electrospray ionization (ESI). rsc.org LC-MS provides not only retention time data but also the molecular weight of the analyte. LC-MS/MS adds another layer of specificity by selecting the molecular ion, fragmenting it, and analyzing the resulting daughter ions, providing definitive structural information and enabling highly sensitive quantification even in complex matrices.

Other advanced protocols include the coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR). This powerful combination allows for the separation of components in a mixture followed by the acquisition of detailed structural information from NMR spectra for each separated peak, facilitating the unambiguous identification of novel or unknown compounds. The development of online solid-phase extraction (SPE) interfaces for LC-NMR systems has further enhanced sensitivity, making it a valuable tool in phytochemical analysis. These advanced, hyphenated methods represent the cutting edge of analytical science for the detailed characterization of compounds like Methyl α-L-arabinopyranoside.

Future Research Directions and Emerging Applications

Novel Synthetic Pathways for Complex Arabinopyranoside Oligomers

The synthesis of complex oligosaccharides remains a formidable challenge in carbohydrate chemistry due to the need for precise control over stereochemistry and regioselectivity. Traditional methods are often lengthy and inefficient. However, emerging strategies are enabling more streamlined access to complex arabinopyranoside oligomers.

Another key area is the use of novel glycosylation methods. For instance, the development of silylated Ara-β-(1→2)-Ara disaccharides as glycosyl donors has been shown to simplify access to a library of oligoarabinofuranosides, which are structurally related to the pyranose forms and are relevant to mycobacterial polysaccharides. This strategy is crucial as creating the 1,2-cis glycosidic linkage is particularly challenging.

Chemists are also exploring chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis. By using engineered glycosyltransferases or glycosidases, specific arabinopyranosyl linkages can be formed with high fidelity, overcoming many of the hurdles of purely chemical methods.

Deeper Elucidation of Enzymatic Mechanisms and Protein Engineering

Understanding the enzymes that synthesize and degrade arabinopyranoside-containing structures is crucial for both biological insight and biotechnological application. A key focus of current research is on glycoside hydrolases (GHs), the enzymes responsible for cleaving glycosidic bonds.

Recent studies have led to the detailed characterization of a β-L-arabinopyranosidase from the bacterium Streptomyces avermitilis. nih.gov Structural and functional analyses revealed it to be a novel member of the Glycoside Hydrolase Family 27 (GH27) . nih.govresearchgate.net X-ray crystallography showed that a single amino acid substitution in the catalytic pocket distinguishes its activity from that of α-D-galactosidases within the same family. nih.govresearchgate.net Specifically, a glutamic acid residue plays a critical role in modulating its substrate specificity. nih.gov

This detailed structural knowledge provides a roadmap for protein engineering . By performing site-directed mutagenesis, researchers can alter the catalytic residues of these enzymes to:

Change their substrate specificity to target different linkages.

Improve their thermal stability for industrial applications.

Convert them into transglycosylases for the synthesis of novel oligosaccharides. url.edu

Further research into other GH families that act on arabinose-containing substrates, such as GH43, GH51, GH62, and GH121, continues to reveal a diversity of mechanisms and specificities. mdpi.comnih.govresearchgate.net Elucidating how these enzymes recognize and process their specific substrates is a major goal that will enable the development of highly specific molecular tools and industrial catalysts.

Enzyme FamilyPrimary Activity on ArabinoseKey Characteristics
GH27 β-L-arabinopyranosidaseNovel classification for this activity; specificity determined by key active site residues. nih.govresearchgate.net
GH43 α-L-arabinofuranosidaseSome members show arabinan-debranching capacity. mdpi.com
GH51 α-L-arabinofuranosidaseCan debranch arabinoxylan and arabinan. mdpi.com
GH62 α-L-arabinofuranosidasePrimarily acts on arabinoxylan. mdpi.com
GH121 β-L-arabinobiosidaseKey enzyme in the degradation of plant hydroxyproline-rich glycoproteins by gut bacteria. nih.govresearchgate.net

Rational Design and Synthesis of Methyl α-L-Arabinopyranoside-Based Glycomimetics

While carbohydrates are central to many biological processes, their inherent properties—such as low metabolic stability and poor bioavailability—limit their potential as therapeutic agents. nih.govGlycomimetics , molecules that mimic the structure and function of carbohydrates, offer a promising solution by overcoming these limitations. nih.govnih.gov

The rational design of glycomimetics based on Methyl α-L-arabinopyranoside involves modifying its structure to enhance its drug-like properties while retaining its ability to interact with target proteins like lectins or glycosidases. unimi.it Key strategies include:

Replacing the endocyclic oxygen with carbon (to form carbasugars) or nitrogen (to form iminosugars), which can significantly alter metabolic stability and binding affinity.

Modifying the glycosidic linkage . Replacing the oxygen atom of the glycosidic bond with sulfur (S-glycosides) or a methylene (B1212753) group (C-glycosides) renders the molecule resistant to enzymatic hydrolysis by glycosidases. researchgate.net

Introducing non-natural functional groups to create additional interactions with the protein target, thereby increasing affinity and selectivity.

The synthesis of these complex molecules is a challenging task that requires innovative chemical strategies. nih.govunimi.it The ultimate goal is to create potent and specific inhibitors of carbohydrate-processing enzymes or modulators of carbohydrate-protein interactions for therapeutic applications in areas such as infectious diseases and cancer. nih.gov

Integration of Advanced Computational Models for Glycoscience Discovery

The inherent flexibility of carbohydrates makes studying their three-dimensional structures and interactions experimentally challenging. nih.gov Advanced computational methods have become indispensable tools in modern glycoscience, providing insights that are often inaccessible through experimental techniques alone. nih.govbeilstein-journals.org

Molecular Dynamics (MD) simulations are particularly powerful for exploring the conformational landscape of arabinopyranosides and their oligomers. glycopedia.eu These simulations can predict the most stable solution-state conformations and reveal the dynamic nature of these molecules. nih.gov

For studying carbohydrate-protein interactions, computational approaches are essential:

Molecular Docking can predict how a ligand like Methyl α-L-arabinopyranoside fits into the binding site of a protein, providing a starting point for understanding the molecular basis of recognition. ug.edu.pl

Free Energy Calculations can quantify the strength of these interactions, helping to explain binding specificity and guide the design of glycomimetics with improved affinity. nih.gov

Virtual Ligand Screening allows for the rapid computational testing of large libraries of compounds to identify potential binders for a specific protein target. nih.gov

These computational tools not only complement experimental data from methods like X-ray crystallography and NMR but can also help identify errors in reported experimental structures and guide new experiments. nih.govnih.gov The integration of these models is accelerating the pace of discovery in glycobiology.

Exploration of Untapped Biomedical and Biotechnological Applications

The fundamental research into the synthesis, enzymology, and molecular recognition of Methyl α-L-arabinopyranoside and its derivatives is opening doors to a wide range of new applications.

In the biomedical field , there is significant potential for:

Development of Novel Therapeutics : Arabinopyranoside-based glycomimetics could be developed as inhibitors for enzymes involved in bacterial or viral life cycles. They may also serve as antagonists for lectins that mediate cell-cell recognition in cancer metastasis. nih.gov

Targeted Drug Delivery : Oligomers of arabinopyranosides could be used to target specific cell types that express unique carbohydrate-binding proteins on their surface, allowing for the delivery of therapeutic payloads directly to diseased cells.

Diagnostic Tools : Synthetic arabinopyranoside structures can be used as probes to identify and characterize novel carbohydrate-binding proteins, helping to unravel complex biological pathways. nih.gov

In biotechnology , emerging applications include:

Enzyme-based Biofilm Disruption : Engineered arabinopyranosidases could be used to break down the polysaccharide matrix of bacterial biofilms, which are a major problem in medical and industrial settings. nih.gov

Biocatalysis : The use of engineered glycosidases as catalysts for the synthesis of high-value oligosaccharides and glycoconjugates offers a green and efficient alternative to traditional chemical methods. url.edu

Advanced Biomaterials : Phospholipid nanobiomaterials incorporating carbohydrate moieties are being explored for applications ranging from lab-on-a-chip devices to cellular engineering, leveraging their biocompatibility and specific recognition properties. nih.gov

As our understanding of the roles of carbohydrates in biology deepens, the potential applications for specialized molecules like Methyl α-L-arabinopyranoside will continue to expand.

Q & A

Basic: What are the standard methods for synthesizing Methyl α-L-arabinopyranoside, and what challenges arise in ensuring stereochemical purity?

Methodological Answer:
Methyl α-L-arabinopyranoside is typically synthesized via glycosylation of L-arabinose with methyl donors (e.g., methyl iodide) under alkaline conditions. Key steps include:

Protecting Group Strategy : Use acetyl or benzyl groups to block hydroxyl positions except the anomeric carbon .

Stereochemical Control : Employ Koenigs-Knorr conditions (Ag₂O or AgOTf as catalysts) to favor α-configuration .

Purification : Crystallization from ethanol/water mixtures or silica gel chromatography to isolate the product.
Challenges : Competing β-anomer formation due to solvent polarity; monitor via TLC or HPLC .

Basic: How is Methyl α-L-arabinopyranoside characterized structurally, and which spectroscopic techniques are most reliable?

Methodological Answer:
Structural confirmation requires a combination of:

Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C-O-C stretch at 1,100 cm⁻¹ for pyranoside rings) .

NMR :

  • ¹H NMR : Anomeric proton signal at δ 4.8–5.2 ppm (α-configuration) with coupling constants (J₁,₂ ≈ 3–4 Hz for axial-equatorial orientation) .
  • ¹³C NMR : Anomeric carbon resonance at δ 95–105 ppm .

X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Basic: What role does Methyl α-L-arabinopyranoside play in studying arabinopyranosidase enzyme activity?

Methodological Answer:
It serves as a chromogenic substrate in enzymatic assays:

Enzyme-Substrate Specificity : Arabinopyranosidases cleave the glycosidic bond, releasing 4-nitrophenol (measurable at 405 nm) .

Kinetic Assays : Optimize pH (4.5–6.0) and temperature (30–40°C) to determine Vmax and Km using spectrophotometry .

Advanced: How can researchers resolve contradictions in NMR data for Methyl α-L-arabinopyranoside derivatives?

Methodological Answer:
Contradictions often arise from solvent effects or impurities. Strategies include:

Solvent Standardization : Use deuterated DMSO or D₂O for consistency in chemical shift reporting .

2D NMR Techniques :

  • HSQC : Correlates ¹H-¹³C signals to confirm sugar linkage .
  • HMBC : Identifies long-range couplings (e.g., anomeric carbon to adjacent protons) .

Comparative Analysis : Cross-reference with literature data (e.g., IR spectra in ).

Advanced: What strategies optimize the synthetic yield of Methyl α-L-arabinopyranoside in large-scale reactions?

Methodological Answer:

Catalyst Optimization : Replace Ag₂O with BF₃·Et₂O to reduce side reactions .

Temperature Control : Maintain 0–5°C during glycosylation to suppress β-anomer formation .

In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically .

Advanced: How is Methyl α-L-arabinopyranoside utilized in studying plant-derived triterpene glycosides?

Methodological Answer:
It acts as a sugar donor in enzymatic or chemical glycosylation of triterpenes (e.g., betulinic acid):

Enzymatic Coupling : Use glycosyltransferases to attach the arabinopyranoside moiety to C-3 or C-28 positions .

Bioactivity Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: What computational methods validate the conformational stability of Methyl α-L-arabinopyranoside in solution?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water or DMSO) to predict dominant chair (⁴C₁) or twist-boat conformers .

Density Functional Theory (DFT) : Calculate energy minima for different ring puckering modes and compare with experimental NMR coupling constants .

Advanced: How can researchers assess the bioactivity of Methyl α-L-arabinopyranoside derivatives against microbial targets?

Methodological Answer:

Antimicrobial Assays :

  • MIC Testing : Use broth microdilution (e.g., against E. coli or S. aureus) with derivatives modified at C-2 or C-4 .

Mechanistic Studies :

  • Membrane Permeability : Fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.